Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol. This compound belongs to the quinoline derivatives family and is characterized by its trifluoromethyl group, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline derivatives.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds to form quinoline derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the stability and bioactivity of the resulting compounds.
Biology: In biological research, Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is used to study the effects of trifluoromethyl groups on biological systems. It serves as a probe to understand the interactions between trifluoromethylated compounds and biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of antimalarial, anticancer, and anti-inflammatory agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it more effective in its intended use.
Comparison with Similar Compounds
Methyl 8-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-4-quinazolinyl]acetate
Methyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoate
Uniqueness: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate stands out due to its specific structural features, such as the presence of the trifluoromethyl group at the 5-position of the quinoline ring. This group significantly influences the compound's chemical reactivity and biological activity, making it distinct from other quinoline derivatives.
Properties
IUPAC Name |
methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZHBJCNZIYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674797 | |
Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-20-4 | |
Record name | Methyl 1,4-dihydro-8-methyl-4-oxo-5-(trifluoromethyl)-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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